



Application Note: Solid-Phase Extraction of Desfuroylceftiofur from Plasma Samples

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Compound of Interest						
Compound Name:	Desfuroylceftiofur					
Cat. No.:	B1239554	Get Quote				

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Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine. Following administration, it is rapidly metabolized to **desfuroylceftiofur**, which is the primary microbiologically active metabolite. For accurate pharmacokinetic and residue analysis, it is crucial to quantify ceftiofur and its **desfuroylceftiofur**-related metabolites in plasma. A common analytical strategy involves a derivatization step to convert ceftiofur and all its related metabolites into a single, stable compound, **desfuroylceftiofur** acetamide (DCA).[1][2][3] This conversion simplifies the analytical procedure and ensures consistent quantification.

Solid-phase extraction (SPE) is a critical sample preparation technique that removes interfering substances from the plasma matrix and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy.[4] This application note provides a detailed protocol for the solid-phase extraction of **desfuroylceftiofur** from plasma samples, followed by analysis using liquid chromatography.

Analytical Principle

The analytical method is based on the following key steps:

Reduction: Plasma samples are treated with a reducing agent, such as dithioerythritol (DTE),
to cleave the thioester bond of ceftiofur and reduce any disulfide-linked metabolites to



desfuroylceftiofur.[2][3]

- Derivatization: The resulting desfuroylceftiofur is then derivatized with iodoacetamide to form the stable desfuroylceftiofur acetamide (DCA).[2][3]
- Solid-Phase Extraction: The plasma sample is loaded onto an SPE cartridge (e.g., C18 or Oasis HLB) which retains the DCA.
- Washing: The cartridge is washed to remove endogenous plasma components and other interferences.
- Elution: The purified DCA is eluted from the cartridge using an organic solvent.
- Analysis: The eluate is evaporated, reconstituted, and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Data

The following tables summarize the quantitative performance of HPLC methods for the analysis of **desfuroylceftiofur** (as DCA) in plasma following solid-phase extraction.

Table 1: Method Recovery and Linearity

Analyte	SPE Cartridge	Recovery (%)	Linearity Range (µg/mL)	Correlation Coefficient (r²)	Reference
Desfuroylcefti ofur acetamide	C18	90 - 100	Not Specified	Not Specified	[5][6][7]
Desfuroylcefti ofur acetamide	Oasis HLB	95 - 104	0.1 - 100	>0.999	[1]

Table 2: Method Precision and Limits of Quantification



Analyte	Lower Limit of Quantification (LLOQ) (µg/mL)	Intra-assay Variability (% RSD)	Inter-assay Variability (% RSD)	Reference
Desfuroylceftiofu r acetamide	0.1	Not Specified	Not Specified	[5][6]
Desfuroylceftiofu r acetamide	0.1	0.7 - 4.5	3.6 - 8.8	[1]

Experimental Protocols

Protocol 1: Derivatization and Solid-Phase Extraction using C18 Cartridge

This protocol is based on a widely cited method for the determination of **desfuroylceftiofur** in plasma.[5][6][7]

Materials:

- Plasma samples
- Ceftiofur and Cefotaxime (internal standard) reference standards
- Methanol
- Dithioerythritol (DTE)
- 0.1 M Phosphate buffer (pH 8.7)
- 0.1 M Ammonium acetate
- Iodoacetamide
- Sodium hydroxide (for pH adjustment)
- 2% Acetic acid



- C18 SPE cartridges
- SAX SPE cartridges

Procedure:

- Sample Pre-treatment and Reduction:
 - To a suitable volume of plasma, add 0.1 M phosphate buffer (pH 8.7) containing dithioerythritol.
 - Incubate the mixture under a nitrogen atmosphere for 15 minutes at 50°C.[5][6][7]
 - Centrifuge the sample to pellet any precipitated proteins.[5][6][7]
- Initial Solid-Phase Extraction (C18):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the supernatant from the previous step onto the conditioned C18 cartridge.
 - Wash the cartridge with 0.1 M ammonium acetate.[5][6][7]
- On-Cartridge Derivatization:
 - Add 0.1 M ammonium acetate containing iodoacetamide to the cartridge.
 - Allow the cartridge to stand in the dark for 30 minutes to facilitate the derivatization of desfuroylceftiofur to desfuroylceftiofur acetamide.[5][6][7]
 - Drain and rinse the cartridge.
- Elution from C18:
 - Elute the **desfuroylceftiofur** acetamide from the C18 cartridge with methanol.[5][6][7]
 - Evaporate the eluate to dryness under a stream of nitrogen.
- Second Solid-Phase Extraction (SAX):



- Dissolve the dried residue in a solution of sodium hydroxide (pH 10.6).[5][6][7]
- Condition a SAX SPE cartridge.
- Load the dissolved residue onto the SAX cartridge.
- Elute the derivative with 2% acetic acid.[5][6][7]
- Final Preparation and Analysis:
 - Reduce the volume of the eluate.
 - Dissolve the final residue in the mobile phase for LC analysis.

Protocol 2: Derivatization and Solid-Phase Extraction using Oasis HLB Cartridge

This protocol provides a more streamlined approach for the extraction of **desfuroylceftiofur** from plasma.[1][2]

Materials:

- Plasma samples
- Ceftiofur and Cefotaxime (internal standard) reference standards
- Methanol
- Dithioerythritol (DTE)
- · Borate buffer
- Iodoacetamide buffer
- Oasis HLB SPE cartridges
- 5% Glacial acetic acid in methanol

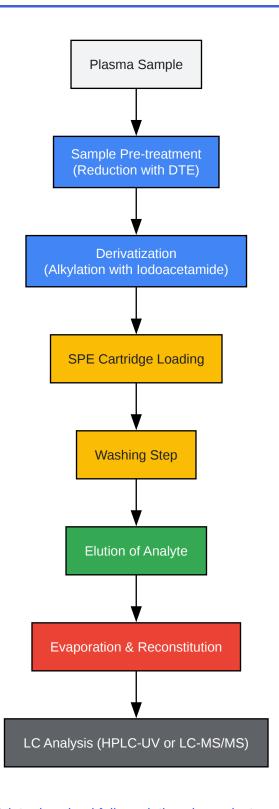
Procedure:



- Sample Pre-treatment and Derivatization:
 - Thaw frozen plasma samples and vortex.
 - To 100 μL of plasma, add 15 μL of internal standard (100 μg/mL Cefotaxime).[1][2]
 - Add 7 mL of 0.4% dithioerythritol in borate buffer.[1][2]
 - Incubate in a 50°C water bath for 15 minutes.[1][2]
 - Cool the tubes to room temperature and add 1.5 mL of iodoacetamide buffer.[1][2]
- Solid-Phase Extraction (Oasis HLB):
 - Condition an Oasis HLB SPE cartridge with methanol followed by water.
 - Pass the entire solution from the previous step through the pre-conditioned cartridge.[1]
- Elution:
 - Elute the analytes with 5% glacial acetic acid in methanol.[1][2]
- Final Preparation and Analysis:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[1][2]
 - Reconstitute the residue in 200 μL of the mobile phase.[1][2]
 - Inject an aliquot into the HPLC system for analysis.

Visualizations





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Caption: General workflow for the solid-phase extraction of desfuroylceftiofur from plasma.





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Caption: Derivatization pathway of ceftiofur to **desfuroylceftiofur** acetamide (DCA).

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